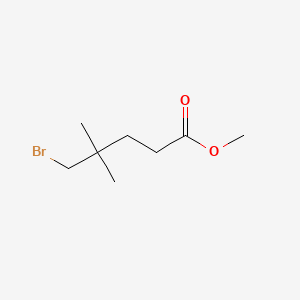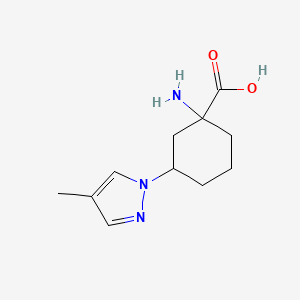![molecular formula C7H13NO B13488844 {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, mixture of diastereomers, is a bicyclic amine compound with a unique structure. It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired diastereomers. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2-Methylidene-7-oxanorbornane: A derivative with a methylene group, used in radical-induced polymerizations.
7-Oxabicyclo[3.1.1]heptane: A related compound with a different ring size and substitution pattern.
Uniqueness
{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine is unique due to its specific amine functionality and the presence of multiple diastereomers. This diversity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.2.1]heptan-3-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-4-7-5-1-2-6(3-5)9-7/h5-7H,1-4,8H2 |
Clave InChI |
RBRGUQJMTLMBDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)




![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)


![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
